molecular formula C9H4Cl2FN B089928 1,3-Dichloro-5-fluoroisoquinoline CAS No. 1259223-98-7

1,3-Dichloro-5-fluoroisoquinoline

Cat. No. B089928
CAS RN: 1259223-98-7
M. Wt: 216.04 g/mol
InChI Key: JAJZIXXLBFCSAX-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-fluoroisoquinoline is a halogenated isoquinoline derivative, a class of compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Isoquinolines are heterocyclic aromatic compounds that have been extensively studied for their potential use in drug development, particularly for diseases of the central nervous system (CNS). The presence of halogens, such as chlorine and fluorine, can greatly influence the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of halogenated isoquinolines, including those similar to this compound, can be achieved through various methods. For instance, a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which involves a directed ortho-lithiation reaction followed by various transformations, including fluorine–amine exchange and reduction and alkylation reactions, to yield novel tetrahydroisoquinoline derivatives . Another approach involves a three-component reaction with o-alkynylbenzaldehydes, primary amines, and pronucleophiles, such as CHCl3, to give 1,2-dihydroisoquinoline derivatives in good to high yields without the need for catalysts . Additionally, a cascade approach has been developed for the synthesis of fluorinated isoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne . A Rh(III)-catalyzed defluorinative [4 + 2] annulation using 2-diazo-3,3,3-trifluoropropanoate as a two-carbon reaction partner has also been reported for the synthesis of 1,3,4-functionalized isoquinolines .

Molecular Structure Analysis

The molecular structure of halogenated isoquinolines, including those with substitutions similar to this compound, can be characterized by single crystal X-ray diffraction. Studies have shown that the presence of halogens, such as fluorine, can influence the crystal packing through weak interactions like C–H...F and C–H...O, resulting in altered molecular conformations . The halogen bond can also act as a structure director, as seen in the crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate, where halogen...halogen interactions were observed .

Chemical Reactions Analysis

Halogenated isoquinolines can undergo various chemical reactions that are influenced by the presence of halogen atoms. For example, the defluorinative [4 + 2] annulation reaction mentioned earlier involves sequential C-H carbenoid insertion, dual C-F bond cleavage/annulation, and N- to O-sulfonyl migration, leading to the formation of 1,3,4-trisubstituted isoquinolines . These reactions are crucial for the functionalization of the isoquinoline core and the introduction of diverse substituents that can modulate the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated isoquinolines are significantly affected by the halogen substituents. The introduction of fluorine, in particular, can enhance the lipophilicity and metabolic stability of these compounds, making them more suitable as drug candidates. The study of weak interactions in halogenated isoquinolines has revealed the influence of organic fluorine in crystal packing, which can affect the solubility and stability of the compounds . Additionally, the solid-state fluorescence of isoquinoline derivatives can be tuned by the molecular structure, as demonstrated by a series of novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, which showed full-color-tunable solid-state emissions and mechanofluorochromic activities .

Scientific Research Applications

  • Crystal Structure Studies : In a study on derivatives of fluoroisoquinoline, researchers analyzed the crystal structure of various compounds, providing insights into the molecular conformations influenced by neighboring atoms or groups (Ohba, Gomi, Ohgiya, & Shibuya, 2012). This research is crucial for understanding the physical properties and potential applications in material science.

  • Synthesis of Fluorinated Heterocycles : Fluorinated heterocycles are significant in the pharmaceutical and agrochemical industries. A study detailed the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, demonstrating applications in drug synthesis and highlighting the synthetic potentials of these protocols (Wu et al., 2017).

  • Pharmacological Properties : The antidepressant-like effects of 7-fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of isoquinoline, were explored in a study. The research suggests involvement of serotonergic and dopaminergic systems, indicating potential applications in developing antidepressant drugs (Pesarico, Sampaio, Stangherlin, Mantovani, Zeni, & Nogueira, 2014).

  • NMR Spectroscopy : A study on the NMR spectra of monosubstituted and disubstituted isoquinolines, including fluoroisoquinolines, contributed to understanding the chemical shifts and substituent effects, valuable for chemical analysis and drug design (Veldhuizen, Dijk, & Sanders, 1980).

  • Antitumor Agents Development : Research on the synthesis of 2-phenylquinolin-4-ones, including fluoroisoquinoline derivatives, demonstrated significant cytotoxic activity against tumor cell lines. This study highlights the role of fluorinated isoquinolines in developing new antitumor agents (Chou et al., 2010).

  • Fluorescence Applications : A study on the interaction of aminoquinolines with eosin developed a fluorometric method for determining the concentration of aminoquinoline antimalarials, which could be adapted for biological fluid analysis (Ibrahim, Belal, & El-Brashy, 1989).

Safety and Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H301, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1,3-dichloro-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJZIXXLBFCSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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